Cas no 1805528-13-5 (3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol)

3-シアノ-2-(ジフルオロメチル)-6-メチルピリジン-5-メタノールは、高度に機能化されたピリジン誘導体であり、有機合成中間体として重要な役割を果たします。特に、ジフルオロメチル基とシアノ基の併存により、電子求引性と反応性が向上しており、医農薬品の合成において有用な骨格構造を提供します。5位のヒドロキシメチル基はさらなる官能基変換が可能で、分子設計の柔軟性に優れています。本化合物は結晶性が良好で取り扱いやすく、安定性にも優れるため、実験室規模から工業的プロセスまで幅広く適用可能です。

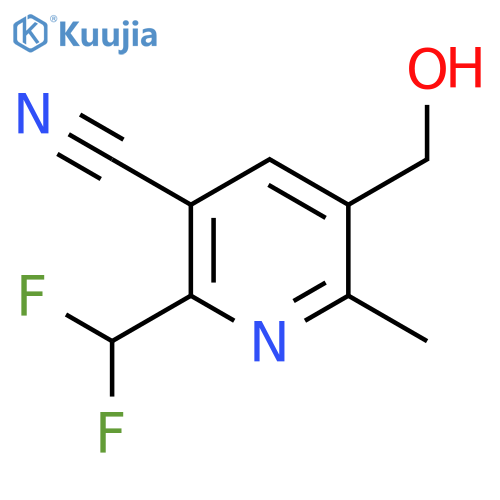

1805528-13-5 structure

商品名:3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol

CAS番号:1805528-13-5

MF:C9H8F2N2O

メガワット:198.169428825378

CID:4876878

3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol

-

- インチ: 1S/C9H8F2N2O/c1-5-7(4-14)2-6(3-12)8(13-5)9(10)11/h2,9,14H,4H2,1H3

- InChIKey: NDLZTJBKLCKAPP-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C#N)C=C(CO)C(C)=N1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 238

- トポロジー分子極性表面積: 56.9

- 疎水性パラメータ計算基準値(XlogP): 0.7

3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041341-1g |

3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol |

1805528-13-5 | 97% | 1g |

$1,549.60 | 2022-04-01 |

3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1805528-13-5 (3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬